molecular formula C7H2Cl3F5Si B14708794 Trichloro[(pentafluorophenyl)methyl]silane CAS No. 13235-91-1

Trichloro[(pentafluorophenyl)methyl]silane

Cat. No.: B14708794
CAS No.: 13235-91-1
M. Wt: 315.5 g/mol
InChI Key: DKXAOUBCLXFUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro[(pentafluorophenyl)methyl]silane: is an organosilicon compound with the molecular formula C7H2Cl3F5Si. It is characterized by the presence of a trichlorosilane group attached to a pentafluorophenylmethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro[(pentafluorophenyl)methyl]silane can be synthesized through the reaction of pentafluorobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group.

Industrial Production Methods: In an industrial setting, the production of this compound involves the direct chlorination of pentafluorotoluene followed by a reaction with silicon tetrachloride. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Trichloro[(pentafluorophenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.

    Reduction: Reduction with alkali metals can produce highly crosslinked siloxane polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Alcoholysis: Alcohols such as methanol or ethanol.

    Reduction: Alkali metals like sodium or potassium.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Crosslinked siloxane polymers.

Scientific Research Applications

Chemistry: Trichloro[(pentafluorophenyl)methyl]silane is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also employed in the preparation of functionalized silanes and siloxanes.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various organic molecules.

Industry: Industrially, this compound is used in the production of specialty polymers and coatings. Its reactivity makes it suitable for applications in the electronics industry, particularly in the fabrication of semiconductors and other silicon-based devices.

Mechanism of Action

The mechanism of action of trichloro[(pentafluorophenyl)methyl]silane involves the formation of strong covalent bonds with organic and inorganic substrates. The trichlorosilane group reacts with nucleophiles, leading to the formation of siloxane bonds. This reactivity is utilized in various chemical modifications and surface treatments.

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.

    Methyltrichlorosilane (CH3SiCl3): Used as a precursor for cross-linked siloxane polymers.

    Phenyltrichlorosilane (C6H5SiCl3): Used in the synthesis of phenyl-functionalized silanes and siloxanes.

Uniqueness: Trichloro[(pentafluorophenyl)methyl]silane is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and reactivity.

Properties

CAS No.

13235-91-1

Molecular Formula

C7H2Cl3F5Si

Molecular Weight

315.5 g/mol

IUPAC Name

trichloro-[(2,3,4,5,6-pentafluorophenyl)methyl]silane

InChI

InChI=1S/C7H2Cl3F5Si/c8-16(9,10)1-2-3(11)5(13)7(15)6(14)4(2)12/h1H2

InChI Key

DKXAOUBCLXFUGR-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.